3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolothiadiazole core substituted at positions 3 and 6 with 1-benzofuran-2-yl and 3-chlorophenyl groups, respectively. This scaffold is renowned for its pharmacological versatility, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities . The benzofuran moiety enhances π-π stacking interactions in biological targets, while the 3-chlorophenyl group contributes to lipophilicity and steric effects, critical for receptor binding .
Properties
Molecular Formula |
C17H9ClN4OS |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClN4OS/c18-12-6-3-5-11(8-12)16-21-22-15(19-20-17(22)24-16)14-9-10-4-1-2-7-13(10)23-14/h1-9H |
InChI Key |
JGJZBQCLHATERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches for Triazolo-Thiadiazoles
The synthesis of triazolo-thiadiazole derivatives generally involves several key strategies:
Route a : Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to form the triazole ring on the thiadiazole core. However, this method has limited substrate scope.
Route b : Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles under conventional heating conditions. This route offers vast diversity in terms of substitution and is the most common approach for synthesizing triazolo-thiadiazoles.
Route c : Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds having an activated methylene group.
Route d : Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate.
Analysis of Synthetic Methods
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Route a | Ortho esters | Simple reaction conditions | Limited substrate scope |
| Route b | Bielectrophiles | Offers diversity in substitution | Requires careful control of reaction conditions |
| Route c | α-Halo compounds | Allows for specific substitutions | May require additional steps for activation |
| Route d | Oxadiazole-3H-thione | Utilizes readily available starting materials | Involves multiple steps and transformations |
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions typically result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
Key analogs and their biological activities are summarized below:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Benzofuran/Furan Moieties : The benzofuran group in the target compound and the vinyl-furan in LGH00045 enhance π-π interactions with hydrophobic enzyme pockets, critical for kinase inhibition.
- Halogenated Aryl Groups : Chlorine or fluorine at the meta or para positions (e.g., 3-chlorophenyl in the target compound) improves lipophilicity and target binding .
- Adamantyl Groups : In analogs like 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl), adamantane increases molecular rigidity and thermal stability, favoring solid-state packing .
Synthetic Methodologies :
Pharmacokinetic and Toxicity Profiles :
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activity. Research indicates that derivatives of this scaffold can inhibit various bacterial and fungal strains. For instance, studies have shown that certain triazolo-thiadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of This compound has been explored in several studies. For example, a study reported that related compounds exhibited IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines, indicating promising cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that modifications on the benzofuran and chlorophenyl moieties can enhance anticancer efficacy.
Anti-inflammatory and Analgesic Activity
Research has also highlighted the anti-inflammatory and analgesic properties of thiadiazole derivatives. A notable study synthesized several 3,6-disubstituted triazolo-thiadiazoles , demonstrating significant anti-inflammatory effects in animal models . The compounds were evaluated using standard assays for inflammation reduction and pain relief.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented as well. Certain synthesized compounds showed efficacy in reducing seizure activity in rodent models, suggesting their potential as therapeutic agents for epilepsy .
Summary of Biological Activities
| Biological Activity | Effectiveness | IC50 Values |
|---|---|---|
| Antimicrobial | Significant | Varies by strain |
| Anticancer | Promising | 1.1 - 18.8 µM |
| Anti-inflammatory | Significant | Not specified |
| Analgesic | Significant | Not specified |
| Anticonvulsant | Effective | Not specified |
Study 1: Anticancer Efficacy
In a recent study by Matysiak et al., a series of benzisoselenazolone derivatives were synthesized alongside triazolo-thiadiazoles . Among these compounds, specific derivatives showed remarkable antiproliferative activities against MCF-7 and A-549 cancer cell lines with IC50 values as low as 2.48 µM . This underscores the potential of modifying the thiadiazole structure to enhance anticancer properties.
Study 2: Anti-inflammatory Effects
Mathew et al. evaluated several triazolo-thiadiazoles for their anti-inflammatory activities using carrageenan-induced paw edema models in rats. Compounds demonstrated significant reductions in inflammation compared to control groups . This study highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-(3-chlorophenyl)triazolo-thiadiazole, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclocondensation of precursors such as 1-benzofuran-2-carboxylic acid hydrazide and 3-chlorophenyl-substituted thiadiazole intermediates. Key steps include refluxing in ethanol with a base (e.g., K₂CO₃) to facilitate ring closure . Optimization involves adjusting temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 hydrazide to thiadiazole precursor). Purity (>95%) is achieved through recrystallization in DMF/ethanol mixtures .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm, chlorophenyl signals at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves fused triazolo-thiadiazole core geometry (bond angles: 105–112° for S-N-C) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 408.0421) .
Basic Biological Activity Profiling
Q: How can researchers screen this compound for preliminary biological activity? A: Conduct:
- Enzyme inhibition assays : Test COX-2 selectivity using fluorescence-based kits (IC₅₀ values <10 μM indicate potency) .
- Antiproliferative assays : Use MTT on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Antimicrobial disk diffusion : Assess zones of inhibition against S. aureus or E. coli at 50–200 μg/mL .
Advanced Mechanistic Studies
Q: What methodologies elucidate the mechanism of action in COX-2 inhibition? A: Combine:
- Molecular docking : Simulate binding to COX-2 active site (PDB ID 5KIR) using AutoDock Vina; focus on hydrogen bonds with Arg120 and Tyr355 .
- Mutagenesis : Engineer COX-2 mutants (e.g., Val523Ala) to validate key interactions .
- Western blotting : Measure downstream prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
Addressing Data Contradictions
Q: How to resolve discrepancies between high synthetic yield and low biological activity? A:
- Re-evaluate purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Orthogonal assays : Confirm bioactivity with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
- Solubility testing : Adjust DMSO concentration (<1%) to avoid false negatives in cell-based assays .
Structure-Activity Relationship (SAR) Studies
Q: What strategies improve bioactivity through structural modifications? A: Systematically substitute:
- Benzofuran moiety : Replace with naphthofuran to enhance π-π stacking (test IC₅₀ shifts) .
- 3-Chlorophenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to boost COX-2 affinity .
- Triazolo-thiadiazole core : Sulfur-to-selenium substitution increases metabolic stability .
Stability and Storage Protocols
Q: How should this compound be stored to prevent degradation? A:
- Short-term : Store at 4°C in amber vials under argon to prevent photolysis and oxidation .
- Long-term : Lyophilize and keep at -80°C; confirm stability via monthly LC-MS checks .
- In solution : Use stabilizers (0.1% BHT) in DMSO, avoiding freeze-thaw cycles .
Computational Modeling Integration
Q: How can in silico tools guide experimental design? A:
- ADMET prediction : Use SwissADME to optimize logP (<5) and BBB permeability for CNS targets .
- MD simulations : Simulate 100 ns trajectories to assess target binding persistence under physiological conditions .
- QSAR models : Train on triazolo-thiadiazole datasets to predict IC₅₀ for novel analogs .
Advanced Formulation Challenges
Q: What formulation strategies address poor aqueous solubility? A:
- Nanoemulsions : Use Tween-80 and PEG-400 to achieve >1 mg/mL solubility .
- Co-crystallization : Co-formulate with succinic acid to enhance dissolution rate (pH 6.8) .
- Liposomal encapsulation : Optimize phosphatidylcholine/cholesterol ratios for sustained release .
Reproducibility in Biological Assays
Q: How to ensure consistent results across labs? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
